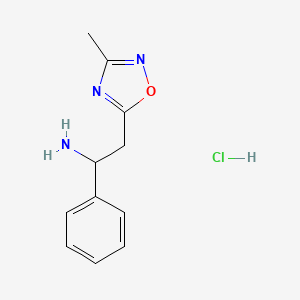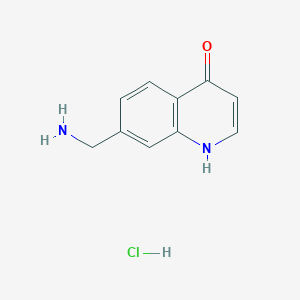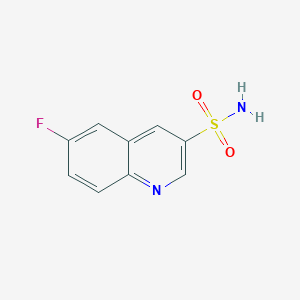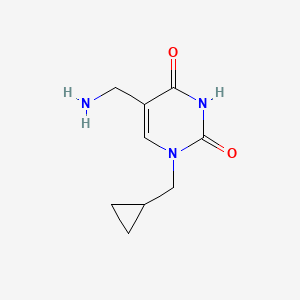
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (AMCP) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a derivative of pyrimidine, and is composed of a five-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. AMCP has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, it has been investigated for its potential uses in drug delivery, gene therapy, and cancer treatment.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Development of Catalyst-Free Synthetic Protocols : A study by Brahmachari et al. (2020) presented a water-mediated, catalyst-free method for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, highlighting the advantages of using water as a solvent for clean, efficient reactions without the need for toxic organic solvents or tedious purification processes (Brahmachari et al., 2020).
Late-Stage Base Heterocyclization for Pyrimidine Nucleosides : Cavalli et al. (2022) introduced an efficient two-step procedure for the syntheses of pyrimidine nucleosides, underscoring the utility of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives in synthesizing uridine-5-carboxylic acid derivatives and related nucleosides (Cavalli et al., 2022).
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : The work by Hamama et al. (2012) demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, offering insights into creating diverse pyrimidone derivatives with various substitutions (Hamama et al., 2012).
Biological Activity Studies
Evaluation of Antibacterial and Antifungal Activities : A study by Aksinenko et al. (2016) on the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones explored their antibacterial and antifungal activities, revealing promising antimicrobial properties in some compounds (Aksinenko et al., 2016).
Investigation of 5-Aminomethylene Derivatives : The research by Mohanty et al. (2015) synthesized a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial, antifungal, and cytotoxic activities, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Mohanty et al., 2015).
Propiedades
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGGFAAROKKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



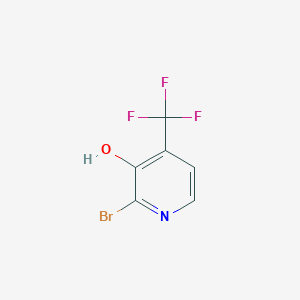
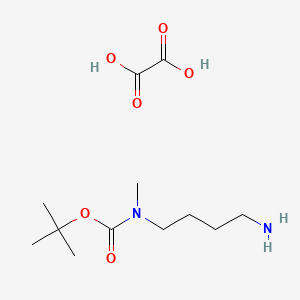
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
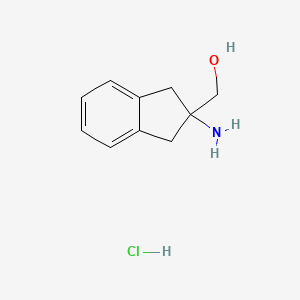
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)
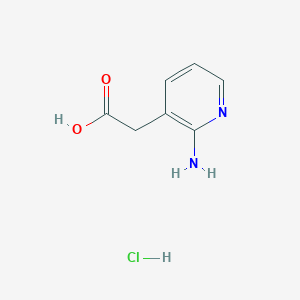
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)
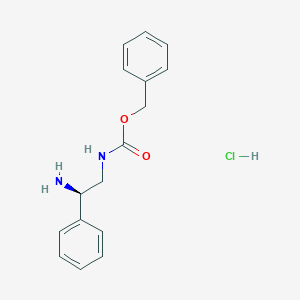
![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
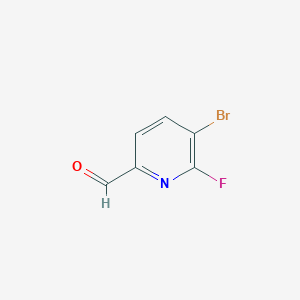
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
